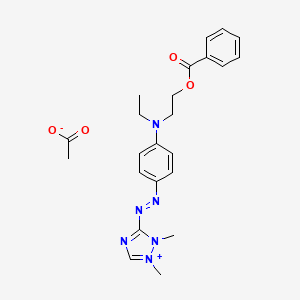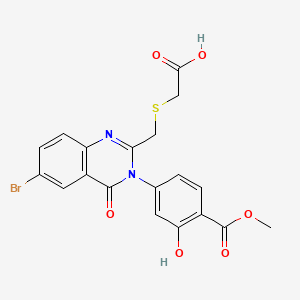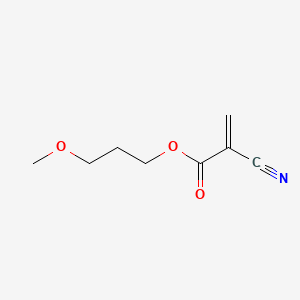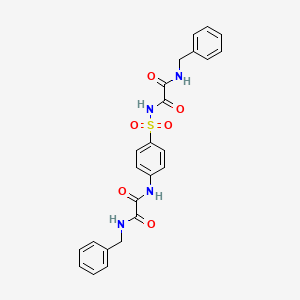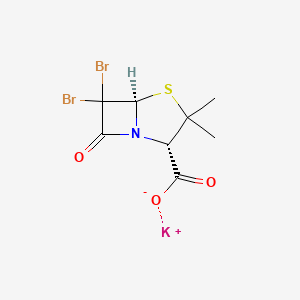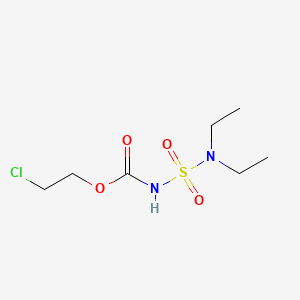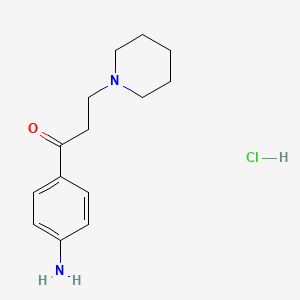
Propiophenone, 4'-amino-3-piperidino-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride is a chemical compound with the molecular formula C14H20N2O.ClH and a molecular weight of 268.82 g/mol . This compound is known for its significant biological activities and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride typically involves the aminomethylation of 4-substituted acetophenones, yielding a series of β-amino-4-substituted propiophenones. These intermediates are then reduced with lithium alumohydride in dry ether to produce 1-(4-substituted phenyl)-3-[4-substituted piperazino (piperidino)]propan-1-ols, which are subsequently converted to the corresponding dihydrochlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with careful control of reaction conditions to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium alumohydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted phenylpropanols, piperidones, and other derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its effects on enzyme activity, particularly adenosine deaminase.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit adenosine deaminase, a key enzyme in purine metabolism, by binding to its active site and preventing the conversion of adenosine to inosine . This inhibition can lead to various biological effects, including altered cellular respiration and metabolism.
Comparaison Avec Des Composés Similaires
Propiophenone, 4’-amino-3-piperidino-, monohydrochloride can be compared with other similar compounds, such as:
4’-Aminopropiophenone: Known for its toxicity and ability to convert hemoglobin to methemoglobin.
4-Piperidone derivatives: These compounds exhibit diverse biological activities and are used in drug development.
The uniqueness of Propiophenone, 4’-amino-3-piperidino-, monohydrochloride lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities.
Propriétés
Numéro CAS |
97379-90-3 |
|---|---|
Formule moléculaire |
C14H21ClN2O |
Poids moléculaire |
268.78 g/mol |
Nom IUPAC |
1-(4-aminophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11,15H2;1H |
Clé InChI |
RHJXUCHWUDVIDM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


